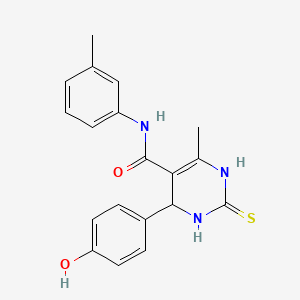![molecular formula C17H17FO4 B4999296 4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4999296.png)
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde, commonly known as FPR-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPR-1 is a small molecule that belongs to the class of aldehydes and has a molecular weight of 312.33 g/mol.
作用机制
The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, FPR-1 has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis, or programmed cell death. In inflammation, FPR-1 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. FPR-1 has also been shown to modulate the activity of various signaling pathways involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
FPR-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, FPR-1 has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In inflammation, FPR-1 has been shown to decrease the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB. FPR-1 has also been shown to have neuroprotective effects by decreasing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
FPR-1 has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, FPR-1 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of FPR-1. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of FPR-1 and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of FPR-1 and improving its pharmacokinetic properties for better clinical efficacy.
Conclusion:
In conclusion, FPR-1 is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis method of FPR-1 is relatively simple, and it has shown promising results in cancer research, inflammation, and neurodegenerative disorders. The mechanism of action of FPR-1 is not fully understood, but it is believed to act through multiple pathways. FPR-1 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of FPR-1, including further investigation of its potential therapeutic applications and exploration of its mechanism of action.
合成方法
The synthesis of FPR-1 involves a series of chemical reactions that start with the reaction of 3-methoxybenzaldehyde with 3-bromopropyl-2-fluorophenyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sodium hydride and 4-bromo-2-fluorophenol to yield the final product, FPR-1. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
FPR-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, FPR-1 has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. Inflammation is a common hallmark of many diseases, and FPR-1 has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. FPR-1 has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
4-[3-(2-fluorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQBHBIOIJWDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![9-[(4-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4999218.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)

![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
![4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)
![isopropyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4999286.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4999291.png)
![1-[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4999302.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4999308.png)
![N-(3-methylphenyl)-3-{1-[(2,4,5-trifluorophenyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4999319.png)